molecular formula C9H11Cl2NO2 B1455172 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride CAS No. 1171401-51-6

8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride

Cat. No. B1455172
CAS RN: 1171401-51-6
M. Wt: 236.09 g/mol
InChI Key: DLRLKUOINAWJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement for structural elucidation .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Anesthetic Activity : Research has demonstrated the synthesis of derivatives of 1,5-benzodioxepine, highlighting their potential local anesthetic activities. This synthesis involves the Leuckart reaction and further chemical processes, indicating a broader scope of applications in pharmaceutical chemistry (Daukshas et al., 1989).

Palladium-Catalyzed Synthesis : Another study explores a palladium-catalyzed method to access substituted 3,4-dihydro-2H-1,5-benzodioxepines, compounds known for their adrenergic stimulant and bronchial dilator activities, among others. This research provides an easier synthesis route for these compounds, potentially enhancing their accessibility for further biological and pharmacological studies (Damez et al., 2001).

Chemical and Spectroscopic Analysis : The chemical and spectroscopic properties of 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin have been thoroughly analyzed, providing valuable insights into their structural and chemical characteristics. This foundational knowledge is crucial for further applications and research in related fields (Rosnati & Marchi, 1962).

Novel Synthesis Techniques and Applications

New Synthesis Methods : Investigations into new synthesis techniques for benzodiazepine derivatives, including those structurally related to 1,5-benzodioxepin, highlight the ongoing interest in developing more efficient and scalable production methods for these pharmacologically significant compounds. Such research underlines the importance of these compounds in medicinal chemistry and their potential therapeutic applications (Lyukshenko et al., 2019).

Mechanism of Action

The mechanism of action of related compounds has been studied in the context of their antioxidant, antimicrobial, and anti-inflammatory activities . The results showed that the ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities because of their dependency on electron donating and electron withdrawing groups, respectively .

Safety and Hazards

Safety information for related compounds indicates that they should be stored in a sealed, dry environment at room temperature . The compounds have a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302 . Precautionary statements include P280-P305+P351+P338 .

Future Directions

The future directions for research on “8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride” and related compounds could involve further exploration of their antioxidant, antimicrobial, and anti-inflammatory activities . Additionally, the cytotoxicity of these compounds could be studied further .

properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8;/h4-5H,1-3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRLKUOINAWJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)N)Cl)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride
Reactant of Route 2
8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride
Reactant of Route 3
8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.